molecular formula C17H22N2O4 B4826421 N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-METHYL-3-FURAMIDE)

N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-METHYL-3-FURAMIDE)

Cat. No.: B4826421
M. Wt: 318.4 g/mol
InChI Key: LNJIJSDNCUITNC-UHFFFAOYSA-N
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Description

N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-METHYL-3-FURAMIDE) is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two furan rings and a dimethylpropanediol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-METHYL-3-FURAMIDE) typically involves the reaction of 2,2-dimethyl-1,3-propanediol with 2-methylfuran in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-METHYL-3-FURAMIDE) can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The furan rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-METHYL-3-FURAMIDE) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-METHYL-3-FURAMIDE) involves its interaction with specific molecular targets and pathways. The furan rings can interact with biological macromolecules, potentially disrupting their normal function. The dimethylpropanediol backbone provides stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-propanediol: A related compound with similar structural features but lacking the furan rings.

    Neopentyl glycol: Another similar compound used in polymer production and as a chemical intermediate.

Uniqueness

N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-METHYL-3-FURAMIDE) is unique due to the presence of two furan rings, which impart distinct chemical and biological properties

Properties

IUPAC Name

N-[2,2-dimethyl-3-[(2-methylfuran-3-carbonyl)amino]propyl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-11-13(5-7-22-11)15(20)18-9-17(3,4)10-19-16(21)14-6-8-23-12(14)2/h5-8H,9-10H2,1-4H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJIJSDNCUITNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NCC(C)(C)CNC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-METHYL-3-FURAMIDE)
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N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-METHYL-3-FURAMIDE)
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N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-METHYL-3-FURAMIDE)
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N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-METHYL-3-FURAMIDE)
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N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-METHYL-3-FURAMIDE)
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N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-METHYL-3-FURAMIDE)

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